molecular formula C21H25ClN6O2 B2873375 8-(4-(3-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione CAS No. 878430-69-4

8-(4-(3-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2873375
CAS RN: 878430-69-4
M. Wt: 428.92
InChI Key: YSJJVPRVHXJNSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-(3-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H25ClN6O2 and its molecular weight is 428.92. The purity is usually 95%.
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Scientific Research Applications

Cardiovascular Activity

Research on similar compounds indicates potential cardiovascular benefits. One study synthesized derivatives of this compound, finding them effective in prophylactic antiarrhythmic activity and hypotensive effects. These derivatives also showed weak affinity for alpha1 and alpha2 receptors (Chłoń-Rzepa et al., 2004).

Molecular Structure and Properties

Another study focused on the molecular structure, revealing typical geometry with the fused rings of the purine system being planar and inclined at a specific angle. The study provides detailed insights into the molecular conformation, which can be crucial for understanding its interactions and reactivity (Karczmarzyk et al., 1995).

Receptor Affinity

A series of N-(arylpiperazinyl)acetamide derivatives of this compound was synthesized and evaluated for their affinity for serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. This research is important for understanding the potential therapeutic applications of these compounds in neuropsychiatric disorders (Żmudzki et al., 2015).

Antidepressant and Anxiolytic Properties

Further studies have indicated the potential of similar derivatives as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, with applications in treating depression and anxiety. These compounds have been shown to exhibit antidepressant- and anxiolytic-like activities in vivo models (Chłoń-Rzepa et al., 2013).

Antimycobacterial Activity

A study synthesized novel purine linked piperazine derivatives targeting Mycobacterium tuberculosis. These compounds were found to be more potent than some existing clinical drugs, indicating their potential as anti-mycobacterial agents (Konduri et al., 2020).

Luminescent Properties and Electron Transfer

Research on piperazine substituted naphthalimide model compounds, related to the chemical structure , has demonstrated interesting luminescent properties and photo-induced electron transfer, which could have applications in material science or as fluorescent probes (Gan et al., 2003).

properties

IUPAC Name

8-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN6O2/c1-14(2)12-28-17-18(25(3)21(30)24-19(17)29)23-20(28)27-9-7-26(8-10-27)13-15-5-4-6-16(22)11-15/h4-6,11H,1,7-10,12-13H2,2-3H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJJVPRVHXJNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1N3CCN(CC3)CC4=CC(=CC=C4)Cl)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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